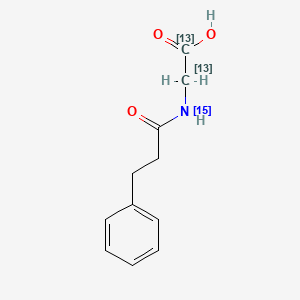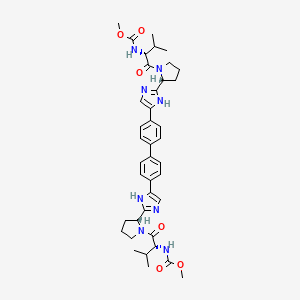
Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate is an organic compound with the molecular formula C11H12N2O4. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position of the pyridine ring and a methyl ester group at the 2-position of the propanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the nitration of 2-methylpyridine to form 2-methyl-5-nitropyridine, which is then reacted with methyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous acid or base.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: Reduction of the nitro group forms 2-methyl-2-(5-aminopyridin-2-yl)propanoate.
Hydrolysis: Hydrolysis of the ester group forms 2-methyl-2-(5-nitropyridin-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions can affect various biochemical pathways, making the compound of interest in pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(5-nitropyridin-2-yl)propanoate
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- 2-methyl-2-(5-nitropyridin-2-yl)propanenitrile
Uniqueness
Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a nitro group and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,9(13)16-3)8-5-4-7(6-11-8)12(14)15/h4-6H,1-3H3 |
Clave InChI |
NDOYITLTEYFJJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



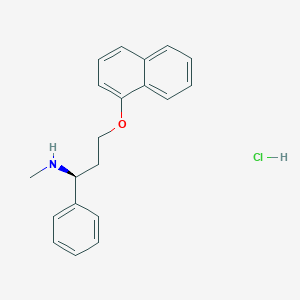
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)

![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
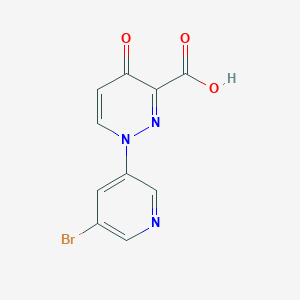
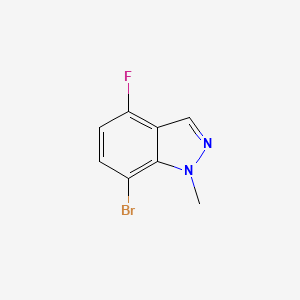
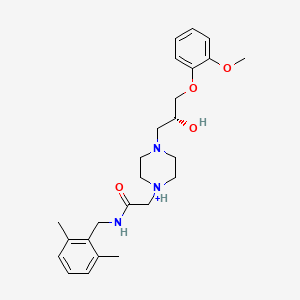
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
